Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate
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Overview
Description
Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl ester, a fluorine atom, and a phenyl group
Preparation Methods
The synthesis of tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Esterification: The tert-butyl ester group is typically introduced using tert-butyl alcohol and an acid catalyst under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors for better control over reaction conditions .
Chemical Reactions Analysis
Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenyl positions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom and phenyl group contribute to its binding affinity and specificity, influencing various biochemical pathways. The compound’s effects are mediated through modulation of enzyme activity or receptor signaling, leading to changes in cellular processes .
Comparison with Similar Compounds
Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of an ester, affecting its reactivity and biological activity.
Tert-butyl 3-chloro-4-phenylpyrrolidine-3-carboxylate: Chlorine substitution instead of fluorine, leading to different chemical and biological properties.
Tert-butyl 3-fluoro-4-methylpyrrolidine-3-carboxylate: Methyl group instead of phenyl, altering its steric and electronic characteristics.
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-phenylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)15(16)10-17-9-12(15)11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDWMCKFCYUQOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CNCC1C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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